molecular formula C11H16N2O4 B7438085 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid

2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid

Cat. No. B7438085
M. Wt: 240.26 g/mol
InChI Key: JJXSKMYNVUWSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid (OPAA) is a small molecule that has gained attention in scientific research for its potential therapeutic applications. This compound is a piperazine derivative and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, this compound has been shown to bind to amyloid-beta and prevent its aggregation. In inflammation research, this compound has been shown to inhibit the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta levels and improve cognitive function. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.

Advantages and Limitations for Lab Experiments

2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid research, including the optimization of synthesis methods, the development of this compound derivatives with improved properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
In conclusion, this compound is a small molecule that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid can be synthesized through multiple methods, including the reaction between 4-pent-4-enoylpiperazine and ethyl acetoacetate, as well as the reaction between 1-bromo-4-pent-4-enoylpiperazine and ethyl glycinate hydrochloride. These methods have been optimized and yield this compound in moderate to good yields.

Scientific Research Applications

2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-3-4-9(14)12-5-7-13(8-6-12)10(15)11(16)17/h2H,1,3-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXSKMYNVUWSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCN(CC1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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